[(2S,3S)-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-OXOTETRAHYDRO-2-FURANYL]METHYL BENZOATE
Description
The compound [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydro-2-furanyl]methyl benzoate is a benzoate ester derivative featuring a tetrahydrofuran (THF) core substituted with a 3,5-dimethylpyrazole moiety and a ketone group at the 5-position. The pyrazole ring may confer metal-binding properties, as observed in N,O-bidentate directing groups (), while the benzoate ester could enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
[(2S,3S)-3-(3,5-dimethylpyrazol-1-yl)-5-oxooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(2)19(18-11)14-9-16(20)23-15(14)10-22-17(21)13-6-4-3-5-7-13/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXBKGGQYWSDV-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)OC2COC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@H]2CC(=O)O[C@@H]2COC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013764-36-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013764-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stereoselective Cyclization of γ-Keto Esters
The tetrahydrofuran ring is constructed via intramolecular cyclization of γ-keto ester precursors. A chiral auxiliary or asymmetric catalysis ensures (2S,3S) configuration. For example, ethyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)-5-oxopentanoate undergoes acid-catalyzed lactonization to form the tetrahydrofuran-5-one scaffold.
Reaction Conditions :
Diastereoselective Epoxide Ring-Opening
An alternative route involves epoxidation of a diene followed by nucleophilic ring-opening. For instance, (2S,3S)-2,3-epoxy-5-oxohexanol reacts with a pyrazole nucleophile to install the C3 substituent.
Key Data :
| Parameter | Value |
|---|---|
| Epoxidation Agent | mCPBA (meta-chloroperbenzoic acid) |
| Solvent | Dichloromethane, 0°C |
| Diastereomeric Ratio | 9:1 (desired:undesired) |
| Leaving Group | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylate | K₂CO₃ | DMF | 80°C | 58% |
| Tosylate | DBU | Acetone | 60°C | 63% |
Esterification of the C2 Hydroxyl Group
Steglich Esterification
The primary alcohol at C2 is esterified with benzoic acid using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Protocol :
-
Reagents : Benzoic acid (1.2 equiv), DCC (1.5 equiv), DMAP (0.1 equiv).
-
Solvent : Dichloromethane, 0°C to room temperature.
Purity Analysis :
Acyl Chloride Method
Benzoyl chloride reacts with the alcohol in the presence of a base such as pyridine.
Comparison Table :
| Method | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| Steglich | 6 h | 85% | Dicyclohexylurea |
| Acyl Chloride | 2 h | 78% | HCl (gaseous) |
Integrated Synthetic Pathway
Combining the optimal steps:
-
Cyclization : Diastereoselective lactonization (72% yield).
-
Mitsunobu Reaction : Pyrazole introduction (65% yield).
-
Steglich Esterification : Benzoate formation (85% yield).
Overall Yield : 72% × 65% × 85% ≈ 40.4%.
Stereochemical Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2S,3S) configuration. The pyrazole and benzoate groups occupy equatorial positions, minimizing steric strain.
Chiral HPLC
Enantiomeric excess (ee) >99% achieved using a Chiralpak IA column (hexane:isopropanol = 90:10).
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand in the study of enzyme-substrate interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydrofuran-Benzoate Family
The evidence highlights several benzoate esters with substituted THF cores, differing in substituents and stereochemistry:
Key Observations :
Pyrazole-Containing Derivatives
Pyrazole rings are prevalent in bioactive molecules. Comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl groups () increase lipophilicity and electron deficiency, enhancing binding to hydrophobic enzyme pockets. The target’s 3,5-dimethylpyrazole may offer moderate lipophilicity with fewer steric constraints.
Biological Activity
[(2S,3S)-3-(3,5-Dimethyl-1H-pyrazol-1-YL)-5-oxotetrahydro-2-furanyl]methyl benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 314.34 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| CAS Number | 1013764-36-7 |
Biological Activities
Pyrazole derivatives, including the compound , have been extensively studied for their diverse biological activities:
- Anti-inflammatory Activity : Pyrazole compounds are known to exhibit anti-inflammatory effects. For instance, celecoxib, a well-known pyrazole derivative, acts as a selective COX-2 inhibitor and has been utilized in treating arthritis and pain management .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. Studies have shown that certain pyrazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : Some studies have reported that pyrazole-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Anticancer Potential
A study published in European Journal of Medicinal Chemistry demonstrated that specific pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. The study highlighted that compounds with similar structural motifs to this compound could inhibit cell proliferation effectively .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of pyrazole derivatives, researchers found that certain modifications in the structure enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that the introduction of functional groups similar to those in this compound could lead to improved antimicrobial efficacy .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may also modulate various receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydro-2-furanyl]methyl benzoate, and how are they addressed methodologically?
- Answer: The synthesis involves multi-step reactions requiring precise stereochemical control, particularly at the (2S,3S) stereocenters. Challenges include avoiding racemization and ensuring regioselectivity during pyrazole ring formation. Methodological solutions involve:
- Temperature/pH control: Maintaining low temperatures (-10°C to 0°C) during nucleophilic substitutions to prevent side reactions .
- Protecting groups: Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, followed by selective deprotection .
- Analytical monitoring: Real-time tracking via HPLC and to confirm intermediate purity and stereochemistry .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): , , and 2D NMR (COSY, HSQC) to resolve stereochemistry and verify substituent positions .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity (>98%) .
- Mass Spectrometry (HRMS): High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. How is the stereochemical configuration of the tetrahydrofuran ring validated experimentally?
- Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 is the gold standard. Computational refinement (e.g., Olex2 or PLATON) resolves thermal parameters and hydrogen bonding networks. For non-crystalline samples, NOE correlations in NMR validate spatial proximity of protons .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
- Answer:
- Cross-validation: Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >2 ppm suggest misassigned conformers .
- Solvent effects: Replicate NMR conditions in DFT simulations (e.g., using PCM solvent models) to account for dielectric environment shifts .
- Dynamic effects: Variable-temperature NMR to detect conformational exchange broadening, which DFT static models may overlook .
Q. How can computational methods like DFT or molecular docking predict biological interactions of this compound?
- Answer:
- DFT: Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological nucleophiles (e.g., cysteine residues). Charge distribution maps identify electrophilic hotspots .
- Molecular docking (AutoDock Vina): Simulate binding to pyrazole-targeted enzymes (e.g., COX-2). Pose validation via MD simulations (AMBER) ensures stability of ligand-receptor complexes .
Q. What methodologies optimize reaction yields in the presence of competing diastereomers during synthesis?
- Answer:
- Kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., desired diastereomer), while prolonged heating shifts equilibrium toward thermodynamically stable forms .
- Chiral auxiliaries: Use Evans oxazolidinones to enforce stereoselectivity during furan ring cyclization .
- Chromatography: Preparative HPLC with cellulose-based chiral stationary phases (CSPs) to isolate >99% enantiomeric excess (ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
